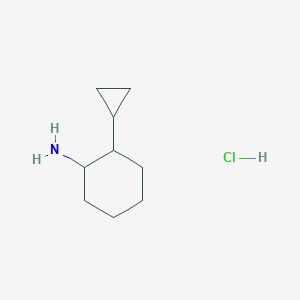

2-Cyclopropylcyclohexan-1-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Cyclopropylcyclohexan-1-amine;hydrochloride, also known as JNJ-40411813, is a novel compound with potential use in scientific research. This compound is a selective dopamine D1 receptor antagonist, which makes it a promising tool for investigating the role of dopamine in various physiological and pathological processes.

Aplicaciones Científicas De Investigación

Hydroamination Reactions

Hydroamination reactions are a key area where cyclopropylcyclohexan-1-amine and its derivatives find application. The intramolecular hydroamination of cyclohexa-2,5-dienes, for instance, demonstrates high selectivity towards the formation of bicyclic allylic amines. This process highlights the potential of using cyclopropylcyclohexan-1-amine derivatives in synthesizing complex amine structures through a diastereoselective protonation-hydroamination cascade. The reaction's mechanism suggests an initial diastereoselective protonation followed by lithium amide addition and concludes with a highly regioselective protonation of the allylic anion (Lebeuf, Robert, Schenk, & Landais, 2006).

Ring-Opening Cyclization

Another significant application is in ring-opening cyclization reactions, where cyclohexane-1,3-dione-2-spirocyclopropanes react with primary amines. This reaction provides a straightforward method to access 2-substituted tetrahydroindol-4-ones, showcasing the utility of cyclopropylcyclohexan-1-amine derivatives in synthesizing indole derivatives. The process proceeds without any additives at room temperature, demonstrating the compound's potential in facilitating environmentally friendly synthetic routes (Nambu, Fukumoto, Hirota, & Yakura, 2014).

Synthesis of Complex Amines

The compound also finds application in the synthesis of complex amines, such as through dimethylzinc-mediated additions of alkenylzirconocenes to aldimines. This methodology allows for the construction of allylic amine and C-cyclopropylalkylamine structures, indicating the role of cyclopropylcyclohexan-1-amine derivatives in developing synthetically useful amine building blocks. The reaction showcases high yield and excellent diastereoselectivities, further underscoring the compound's utility in synthetic organic chemistry (Wipf, Kendall, & Stephenson, 2003).

Enantioselective Syntheses

Moreover, cyclopropylcyclohexan-1-amine derivatives are instrumental in enantioselective syntheses, such as in the CuH-catalyzed hydroamination of strained trisubstituted alkenes. This method facilitates the synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes, key substructures in biologically active compounds. The reaction's diastereo- and enantioselectivity underscore the compound's significance in the precise construction of complex molecular architectures (Feng, Hao, Liu, & Buchwald, 2019).

Propiedades

IUPAC Name |

2-cyclopropylcyclohexan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N.ClH/c10-9-4-2-1-3-8(9)7-5-6-7;/h7-9H,1-6,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHLUUZPUGDATJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C2CC2)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(Aminomethyl)phenyl]propanoic acid hydrochloride](/img/structure/B2517759.png)

![(E)-2-amino-N-butyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2517762.png)

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2517764.png)

![4-cyano-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2517771.png)